molecular formula C5H15NOSSi B3381538 {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane CAS No. 24989-35-3

{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane

Cat. No.: B3381538
CAS No.: 24989-35-3
M. Wt: 165.33 g/mol
InChI Key: AVBMFZJFCAWBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane is a chemical compound with a unique structure that combines silicon, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with dimethyl sulfoxide in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, making it a versatile reagent in organic synthesis. The sulfur atom can participate in redox reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of silicon, sulfur, and nitrogen atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form strong bonds with various elements makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

[[dimethyl(oxo)-λ6-sulfanylidene]amino]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NOSSi/c1-8(2,7)6-9(3,4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMFZJFCAWBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=S(=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505839
Record name {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24989-35-3
Record name {[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Reactant of Route 2
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Reactant of Route 3
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Reactant of Route 4
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Reactant of Route 5
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane
Reactant of Route 6
{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.